Topological Polar Surface Area and Hydrogen-Bond Acceptor Count
The 1,1-dioxide functional group on the thiazolidine ring of the target compound confers a significantly larger topological polar surface area (TPSA = 50.27 Ų) and three hydrogen-bond acceptor (HBA) sites compared with the non-dioxide analog 3-(5-bromopyridin-2-yl)thiazolidine (TPSA ≈ 21.7 Ų, HBA = 1) . This ~2.3-fold increase in TPSA directly influences passive membrane permeability and aqueous solubility profiles, making the dioxide derivative more suitable for applications requiring lower logD and reduced non-specific binding.
Δ +28.6 Ų
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | TPSA = 50.27 Ų (HBA = 3, HBD = 0) |
| Comparator Or Baseline | 3-(5-Bromopyridin-2-yl)thiazolidine: TPSA ≈ 21.7 Ų (HBA = 1, HBD = 0) |
| Quantified Difference | ΔTPSA ≈ +28.6 Ų (2.3× higher); ΔHBA = +2 |
| Conditions | Computed values; TPSA from Leyan product page and mcule property prediction |
Why This Matters
A TPSA above 140 Ų is generally considered the cutoff for poor oral bioavailability; at 50.27 Ų the target compound remains below this threshold while offering higher aqueous solubility potential than the non-dioxide analog, important for assay compatibility and formulation.
